3-(Methoxymethoxy)benzonitrile
Description
3-(Methoxymethoxy)benzonitrile (C₉H₉NO₂, molecular weight: 163.18 g/mol) is a substituted benzonitrile derivative featuring a methoxymethoxy (-OCH₂OCH₃) group at the meta position relative to the nitrile (-CN) group. This ether-based substituent enhances the compound’s solubility in polar organic solvents and modulates its electronic properties, making it a versatile intermediate in organic synthesis and pharmaceutical development. Its structure is characterized by a planar aromatic ring with the nitrile group contributing to dipole interactions and hydrogen bonding capabilities .
Properties
IUPAC Name |
3-(methoxymethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-11-7-12-9-4-2-3-8(5-9)6-10/h2-5H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUWCHQJDGWZCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306900 | |
| Record name | 3-(Methoxymethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81245-45-6 | |
| Record name | 3-(Methoxymethoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81245-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methoxymethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares 3-(Methoxymethoxy)benzonitrile with analogous compounds differing in substituents:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxymethoxy group (-OCH₂OCH₃) acts as an electron donor, increasing electron density on the aromatic ring, whereas nitro (-NO₂) or cyano (-CN) groups withdraw electrons, altering reactivity in nucleophilic substitution or electrophilic aromatic substitution .
- Steric Effects : Bulky substituents like iodine (in 3-Iodo-4-(methoxymethoxy)benzonitrile) or pyrazole rings hinder rotational freedom, impacting crystallinity and intermolecular interactions .
- Solubility: Methoxymethoxy and amino-ether substituents enhance solubility in polar solvents compared to halogenated derivatives .
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